

# Orvepitant vs. Placebo: A Comparative Analysis of Double-Blind Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Orvepitant**, a selective neurokinin-1 (NK1) receptor antagonist, has been investigated in several double-blind, placebo-controlled clinical trials for its potential therapeutic effects in various conditions, primarily chronic refractory cough and pruritus. This guide provides an objective comparison of **orvepitant**'s performance against placebo, supported by experimental data from key clinical studies.

## **Mechanism of Action: Targeting the NK1 Receptor**

**Orvepitant** exerts its effects by blocking the binding of Substance P, a neuropeptide, to the NK1 receptor. Substance P is implicated in the pathophysiology of cough and itch by transmitting signals in the central and peripheral nervous systems that lead to the sensation of these conditions. By inhibiting this interaction, **orvepitant** aims to reduce the neuronal hypersensitivity that contributes to chronic cough and pruritus.

### **NK1** Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This process involves the activation of Gq and Gs proteins, leading to the production of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These messengers, in turn, trigger downstream pathways involving protein kinase C (PKC), mitogen-activated protein



kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt, as well as an increase in intracellular calcium levels.



Click to download full resolution via product page

Figure 1: Simplified NK1 Receptor Signaling Pathway. **Orvepitant** acts as an antagonist, blocking Substance P binding.

# Clinical Efficacy in Chronic Refractory Cough: The VOLCANO-2 Study

The VOLCANO-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of **orvepitant** in patients with chronic refractory cough.

### **Experimental Protocol: VOLCANO-2**

- Study Design: 12-week, parallel-group study.
- Participants: 315 patients with refractory chronic cough for at least one year.
- Intervention: Patients received **orvepitant** (10 mg, 20 mg, or 30 mg once daily) or placebo.



- Primary Endpoint: Change from baseline in 24-hour cough frequency at week 12, measured by the VitaloJAK™ ambulatory cough monitor.
- Secondary Endpoints: Change from baseline in patient-reported outcomes, including the Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analog Scale (VAS), and Urge-to-Cough VAS.

**Data Presentation: Efficacy in Chronic Cough** 

(VOLCANO-2, 30 mg dose vs. Placebo)

| Endpoint                                  | Orvepitant (30<br>mg)                 | Placebo | Placebo-<br>Corrected<br>Improvement | p-value  |
|-------------------------------------------|---------------------------------------|---------|--------------------------------------|----------|
| Awake Cough<br>Frequency                  | Not Met                               | Not Met | -                                    | >0.05    |
| Leicester Cough<br>Questionnaire<br>(LCQ) | Statistically Significant Improvement | -       | 1.6 points                           | 0.009[1] |
| Cough Severity VAS                        | Statistically Significant Improvement | -       | 9.0 mm                               | 0.034[1] |
| Urge-to-Cough<br>VAS                      | Statistically Significant Improvement | -       | 11.8 mm                              | 0.005[1] |

Note: While the primary endpoint of reducing awake cough frequency was not met in the full analysis set, a near-significant reduction was observed in a pre-defined subgroup of patients with higher baseline cough frequency (p=0.066)[1][2].

# Safety and Tolerability: VOLCANO-2 (30 mg dose vs. Placebo)



| Adverse Event | Orvepitant (30 mg) | Placebo |
|---------------|--------------------|---------|
| Headache      | 8.9%               | 5.1%    |
| Dizziness     | 6.3%               | 1.3%    |
| Fatigue       | 13.9%              | 5.1%    |
| Somnolence    | 6.3%               | 0%      |

## Clinical Efficacy in Pruritus: The RELIEVE 1 Study

The RELIEVE 1 trial was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the efficacy of **orvepitant** in reducing the intensity of pruritus induced by epidermal growth factor receptor inhibitors (EGFRI) in cancer patients.

#### **Experimental Protocol: RELIEVE 1**

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: 44 patients with moderate to intense pruritus secondary to EGFRI treatment.
- Intervention: Patients received orvepitant (10 mg or 30 mg once daily) or placebo for 4 weeks.
- Primary Endpoint: Change from baseline in the Numerical Rating Scale (NRS) score for pruritus at week 4.

### Data Presentation: Efficacy in Pruritus (RELIEVE 1)

| Treatment Group  | Mean Change from Baseline in NRS Score (SD) |
|------------------|---------------------------------------------|
| Orvepitant 30 mg | -2.78 (2.64)                                |
| Orvepitant 10 mg | -3.04 (3.06)                                |
| Placebo          | -3.21 (1.77)                                |





Note: There was no statistically significant difference observed between the **orvepitant** and placebo groups in the reduction of pruritus NRS scores.

## **Experimental Workflow: A Representative Clinical Trial**

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial of **orvepitant**.





Click to download full resolution via product page

Figure 2: Representative workflow of a double-blind, placebo-controlled trial of **orvepitant**.



#### Conclusion

In double-blind, placebo-controlled studies, **orvepitant** has demonstrated a statistically significant improvement in patient-reported outcomes for chronic refractory cough at a 30 mg daily dose, although it did not meet the primary endpoint of reducing objective cough frequency in the overall study population. In the treatment of pruritus induced by EGFRI, **orvepitant** did not show a significant difference from placebo. The safety profile of **orvepitant** in these studies was generally acceptable, with headache, dizziness, fatigue, and somnolence being the most commonly reported adverse events compared to placebo. Further research may be needed to identify specific patient populations that are more likely to respond to **orvepitant** treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. nerretherapeutics.com [nerretherapeutics.com]
- To cite this document: BenchChem. [Orvepitant vs. Placebo: A Comparative Analysis of Double-Blind Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677502#orvepitant-vs-placebo-in-double-blind-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com